5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to obtain the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions
5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: Another pyrazole derivative with similar structural features.
1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles: Compounds with similar biological activities.
Uniqueness
5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide stands out due to its specific hydrazide functional group, which imparts unique reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
Properties
CAS No. |
395662-74-5 |
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Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-oxo-1,4-dihydropyrazole-4-carbohydrazide |
InChI |
InChI=1S/C4H6N4O2/c5-7-3(9)2-1-6-8-4(2)10/h1-2H,5H2,(H,7,9)(H,8,10) |
InChI Key |
GDVRHFTYFXLDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C1C(=O)NN |
Origin of Product |
United States |
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